molecular formula C24H16Cl2N2O2 B4630266 4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile

4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile

Cat. No. B4630266
M. Wt: 435.3 g/mol
InChI Key: NJMCFLAORNUNNM-JMIUGGIZSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multistep chemical reactions, with common methods including the Knoevenagel condensation reaction. For instance, compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were synthesized using this reaction, highlighting the intricate steps involved in constructing such complex molecules (Loewe & Weder, 2002).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography. For instance, the molecular and crystal structure of compounds like 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran was determined, providing insights into the arrangement of atoms within the molecule and its stereochemistry (Belyakov et al., 2009).

Chemical Reactions and Properties

Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups. For example, the carbopalladation of nitriles has been employed for the synthesis of 3,4-disubstituted 2-aminonaphthalenes, showcasing the reactivity of cyano groups in such molecules (Tian, Pletnev, & Larock, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as their photoluminescent behavior and phase transitions, are of significant interest. For instance, the synthesis and investigation of photoluminescent 1,4‐bis‐(α‐cyano‐4‐methoxystyryl)benzenes revealed their high photoluminescence and the impact of their solid-state structure on their emission characteristics (Loewe & Weder, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these molecules under different conditions. Studies like the carbopalladation of nitriles demonstrate the intricate chemical behavior of such molecules and their potential for creating new chemical structures (Tian, Pletnev, & Larock, 2003).

Scientific Research Applications

Xenobiotics Metabolism and Toxicity

Research has focused on the metabolism, genotoxicity, and carcinogenicity of xenobiotics using genetically engineered mice models, such as Cyp2e1-/- mice. These studies aim to understand the enzymatic, metabolic, and molecular mechanisms of toxicity and carcinogenicity of various xenobiotics, which could include complex compounds similar to the one of interest, given their potential bioactivation through oxidative metabolism (Ghanayem & Hoffler, 2007).

Sorption of Phenoxy Herbicides

Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals has been conducted to understand how these compounds interact with the environment. This information is crucial for assessing the environmental impact and behavior of chemicals with similar structures or functionalities, including their biodegradation and potential for causing pollution (Werner, Garratt, & Pigott, 2012).

Antibacterial and Antimycobacterial Compounds from Cyanobacteria

The exploration of cyanobacteria for antibacterial, antifungal, and antimycobacterial compounds is an area of active research. These studies involve identifying and characterizing new compounds from natural sources that could have applications in treating multidrug-resistant infections. The structural diversity of compounds studied, including those with complex nitrile functionalities, underscores the potential for discovering novel bioactive molecules (Swain, Paidesetty, & Padhy, 2017).

Environmental Impact of Sunscreen Active Ingredients

The environmental effects of organic UV filters, such as those found in sunscreen products, have been reviewed, highlighting concerns about their persistence and bioaccumulation potential, as well as their effects on aquatic organisms. This research area is relevant for understanding the environmental fate and toxicological impact of a wide range of organic compounds, including those with complex chemical structures (Haman, Dauchy, Rosin, & Munoz, 2015).

Charge Transport and Recombination in Organic Solar Cells

Studies on charge carrier transport and recombination in bulk-heterojunction solar cells using polymers and fullerenes address fundamental aspects of materials science that could be applied to the development of new electronic materials, including those with nitrile and aromatic functionalities (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).

properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2/c1-29-24-11-17(10-20(14-28)18-5-2-16(13-27)3-6-18)4-9-23(24)30-15-19-7-8-21(25)12-22(19)26/h2-12H,15H2,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCFLAORNUNNM-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile
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4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile

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